N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. The presence of both trifluoromethyl and chloro groups, along with the oxazole ring, provides distinct chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H14ClF3N2O2 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-10-3-4-12(7-11(10)2)17-9-16(25-27-17)18(26)24-15-8-13(19(21,22)23)5-6-14(15)20/h3-9H,1-2H3,(H,24,26) |
InChI Key |
AMWNYQMYXCYLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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